(2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as D-2,4-DCP-L-Pyr and is a derivative of pyrrolidine. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.15 g/mol.
Mechanism of Action
The mechanism of action of (2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as proteases and kinases. This inhibition can lead to the suppression of tumor growth and the prevention of viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit the growth of certain viruses, and have antibacterial activity. It has also been shown to have an effect on the immune system by modulating the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a chiral building block in organic synthesis. It also has potential applications in the development of new antitumor and antiviral drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are several future directions for the study of (2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid. One direction is to further investigate its potential as a chiral building block in organic synthesis. Another direction is to study its effects on specific enzymes and pathways to better understand its mechanism of action. Additionally, more research is needed to determine its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of (2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves the reaction of 2,4-dichlorobenzoyl chloride with L-pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
(2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid has potential applications in various scientific research fields. It has been studied for its antitumor, antiviral, and antimicrobial properties. It has also been investigated for its potential as a chiral building block in organic synthesis.
properties
IUPAC Name |
(2S)-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-7-3-4-8(9(14)6-7)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUKOTWZNVPOFC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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